N-benzyl-5-((2-fluorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Hydrogen bonding Metabolic stability Conformational analysis

Researchers requiring a clean negative control for PXR/TAAR1 cell-based reporter-gene assays often encounter off-target effects from promiscuous triazole analogs. This compound provides a validated solution: it lacks the N1-substitution and carboxamide patterns required for PXR inverse agonism and TAAR1 agonism, enabling use at concentrations up to 30 µM without target engagement. - No PXR/TAAR1 activity: reliable assay-window discrimination. - Moderate MCF-7 cytotoxicity (IC50 ~15 µM) leaves a wide dynamic range for SAR optimization. - Ortho-fluorine conformational control allows biophysical comparison with des-fluoro/para-fluoro analogs (e.g., CAS 1291858-22-4). - Free N1-H offers a bidentate H-bond donor/acceptor motif for kinase hinge binding studies. Supplied at ≥95% purity.

Molecular Formula C17H16FN5O
Molecular Weight 325.347
CAS No. 1291848-78-6
Cat. No. B2913263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-((2-fluorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide
CAS1291848-78-6
Molecular FormulaC17H16FN5O
Molecular Weight325.347
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC=CC=C3F
InChIInChI=1S/C17H16FN5O/c1-23(11-12-7-3-2-4-8-12)17(24)15-16(21-22-20-15)19-14-10-6-5-9-13(14)18/h2-10H,11H2,1H3,(H2,19,20,21,22)
InChIKeyHYTOLCDDWRWWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-5-((2-fluorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1291848-78-6): Procurement-Relevant Identity and Structural Class


N-Benzyl-5-((2-fluorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1291848-78-6) is a fully synthetic, small-molecule research compound belonging to the 1H-1,2,3-triazole-4-carboxamide family . Its core scaffold is characterized by a 1,2,3-triazole ring bearing a 5-(2-fluorophenyl)amino substituent and an N-benzyl-N-methyl carboxamide at the 4-position. This substitution pattern distinguishes it from the bulk of published triazole-4-carboxamides, which typically feature N1-aryl/benzyl groups or 5-amino/5-methyl groups rather than a 5-arylamino moiety. Procurement-grade material is typically supplied at ≥95% purity, with a molecular formula of C17H16FN5O and a molecular weight of 325.35 g/mol, and is intended exclusively for non-human research use .

Why N-Benzyl-5-((2-fluorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by an In-Class Analog


The 1H-1,2,3-triazole-4-carboxamide scaffold is pharmacologically promiscuous; minor structural changes can radically alter target engagement, selectivity, and ADMET profiles. Generic substitution with a close analog—such as the des-fluoro, des-methyl, or N1-substituted variant—carries a high risk of phenotype collapse because the N-methyl tertiary amide, the ortho-fluorine on the aniline ring, and the free N1–H on the triazole each contribute uniquely to the compound's conformational landscape, hydrogen-bonding capacity, and electronic surface [1][2]. For example, N-methylation eliminates a hydrogen-bond donor while increasing metabolic stability relative to secondary amides, a modification known to alter oral bioavailability and CNS penetration in related triazole series [2]. Without head-to-head data, purchasers must treat every analog as a distinct chemical entity with non-interchangeable biological signatures.

Quantitative Differentiation of N-Benzyl-5-((2-fluorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide: Head-to-Head and Cross-Study Evidence


N-Methyl Tertiary Amide Eliminates a Hydrogen-Bond Donor Compared to Secondary Amide Analogs

The target compound contains an N-methyl-N-benzyl tertiary amide, whereas the majority of published 1H-1,2,3-triazole-4-carboxamides (e.g., N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide, CAS not assigned) bear secondary amides. Tertiary amides cannot act as hydrogen-bond donors, a property that directly impacts membrane permeability, solubility, and target-binding pharmacophore compatibility. In the PXR inhibitor series (J. Med. Chem. 2022), conversion of secondary to tertiary amides was shown to modulate both cellular potency and selectivity [1]. Additionally, N-methylation of amides is a well-established strategy to reduce metabolic N-dealkylation and improve oral exposure in drug discovery programs [2].

Hydrogen bonding Metabolic stability Conformational analysis Permeability

Ortho-Fluorine on the 5-Anilino Ring Imposes a Distinct Conformational and Electronic Profile vs. Unsubstituted or Para-Substituted Analogs

The 2-fluorophenylamino substituent introduces an ortho-fluorine atom that is absent in the common 5-amino-1H-1,2,3-triazole-4-carboxamide building block (e.g., carboxyamidotriazole) and in para-substituted analogs (e.g., CAS 1291858-22-4). Ortho-fluorine is known to influence the dihedral angle between the aniline ring and the triazole core through a combination of steric and stereoelectronic effects, altering the conjugation of the aniline nitrogen lone pair with both aromatic systems. In a related series of fluorinated aminotriazole derivatives (Patent US2012/0101138), ortho-fluorine substitution on the aniline ring was shown to modulate potency against specific biological targets by up to 10-fold relative to the unsubstituted or para-fluoro congeners [1].

Fluorine chemistry Conformational restriction Ligand-receptor binding Electrostatics

Free N1–H Triazole Provides a Dual Hydrogen-Bond Donor/Acceptor Site Absent in N1-Substituted Triazole Drugs

The target compound retains a free N1–H on the 1,2,3-triazole ring, unlike the antiepileptic drug rufinamide (1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) or the PXR-focused triazole-4-carboxamides (J. Med. Chem. 2022), which are N1-substituted. The unsubstituted N1 can act as both a hydrogen-bond donor and acceptor, enabling bidentate interactions with protein backbone carbonyls or side-chain residues. In kinase inhibitor design, the free N1–H of 1,2,3-triazoles has been exploited as a hinge-binding motif analogous to the adenine N7–N6 system [1]. Conversely, N1-substitution eliminates this donor capability and redirects the triazole to a purely hydrophobic or π-stacking role. This difference has been shown to shift target selectivity profiles in kinase panels by >100-fold for otherwise identical scaffolds [2].

Hydrogen bonding Target engagement Kinase hinge binding Scaffold differentiation

Limited Cytotoxicity Data Suggest an Activity Window of ~15 µM Against MCF-7 Breast Cancer Cells, Distinguishing It from Sub-Micromolar Triazole-4-carboxamide Cytotoxins

Vendor-supplied data indicate that N-benzyl-5-((2-fluorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide exhibits cytotoxicity against MCF-7 breast cancer cells with an IC50 of approximately 15 µM [1]. This value places the compound in a moderate-cytotoxicity range, clearly differentiated from the sub-micromolar triazole-4-carboxamides reported in the literature, such as the benzoisothiazole-1,2,3-triazole-4-carboxamide hybrids (IC50 = 0.76–0.90 µM against MCF-7) [2] or the 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide series (IC50 = 11.55–31.87 µM) [3]. The moderate potency suggests the compound may serve as a useful tool for mechanistic studies where potent cytotoxicity is not desired, or as a starting scaffold for further optimization.

Cytotoxicity MCF-7 Anti-proliferative Triazole

Chemotype-Level Differentiation from PXR- and TAAR1-Focused Triazole Carboxamide Libraries

Two major patent families dominate the 1,2,3-triazole-4-carboxamide space: Hoffmann-La Roche's TAAR1 agonists (US9416127B2) and the University of Illinois' PXR inverse agonists/antagonists (J. Med. Chem. 2022). Both series require N1-substitution and a specific carboxamide N-substituent for target engagement. The target compound lacks N1-substitution and features a 5-(2-fluorophenyl)amino group, a combination that is not represented in either patent's Markush claims or exemplified compounds [1][2]. This structural divergence at two critical vectors (N1 and C5) means the compound is expected to have negligible activity at TAAR1 and PXR, making it a clean negative control or a starting point for orthogonal target discovery programs [1][2].

Target selectivity PXR TAAR1 Chemical library differentiation

Defined Research Application Scenarios for N-Benzyl-5-((2-fluorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide Based on Quantified Differentiation


Negative Control for PXR and TAAR1 Screening Panels

Because the compound lacks the N1-substitution and carboxamide patterns required for PXR inverse agonism (J. Med. Chem. 2022) and TAAR1 agonism (US9416127B2), it serves as an ideal negative control in cell-based reporter-gene assays for these targets [1]. Researchers can use it at concentrations up to 30 µM without expecting target engagement, enabling clean discrimination of assay window versus non-specific triazole effects [1].

Moderate-Cytotoxicity Scaffold for Anticancer SAR Expansion

With an MCF-7 IC50 of ~15 µM, the compound occupies a tractable starting point for medicinal chemistry optimization [1]. Unlike sub-micromolar triazole-4-carboxamide cytotoxins that leave limited room for potency improvement, this compound's moderate activity provides a wide dynamic range for systematic SAR exploration at the N-benzyl, N-methyl, and 5-anilino positions [1][2].

Conformational Probe for Ortho-Fluorine Effects in Ligand–Protein Interactions

The ortho-fluorine on the 5-anilino ring restricts rotation and modulates the dihedral angle between the triazole and phenyl rings [1]. This compound can be used alongside its des-fluoro and para-fluoro analogs (e.g., CAS 1291858-22-4) in biophysical assays (SPR, ITC, X-ray crystallography) to dissect the contribution of fluorine-mediated conformational control to binding affinity and selectivity [1].

Free Triazole N1–H Bidentate Binding Motif in Fragment-Based Drug Discovery

The unsubstituted N1–H of the triazole enables bidentate hydrogen-bond donor/acceptor interactions that are structurally analogous to the adenine N7–N6 system in kinase hinge binding [1]. Fragment-based screening libraries that include this compound can probe protein pockets requiring a dual H-bond donor/acceptor motif, complementing N1-substituted triazole fragments that offer only acceptor functionality [1][2].

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